

Overcoming internal radioactivity in lanthanum iodide detectors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum iodide*

Cat. No.: *B1582534*

[Get Quote](#)

Technical Support Center: Lanthanum Iodide (LaI₃) Detectors

Welcome to the technical support center for overcoming internal radioactivity in **Lanthanum Iodide** (LaI₃) detectors. This guide is designed for researchers, scientists, and drug development professionals who utilize these high-resolution scintillators and encounter challenges due to their intrinsic background. Here you will find troubleshooting guides, FAQs, experimental protocols, and data to help you identify, understand, and mitigate the effects of internal radioactivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a broad, continuous background and several distinct peaks in my LaI₃ spectrum, even without an external source. What is causing this?

A1: This is a well-documented characteristic of lanthanum halide scintillators. The internal background is caused by the radioactive decay of two primary components:

- ¹³⁸La (Lanthanum-138): A naturally occurring radioactive isotope of lanthanum (0.09% abundance) with a very long half-life (1.05 x 10¹¹ years).[1][2][3] It decays via two modes:

- Electron Capture (66.4%): Produces a 1435.8 keV gamma-ray, often in coincidence with a Barium K x-ray (~32-38 keV).[3][4] This results in a prominent peak around 1470 keV (the sum of both energies).
- Beta Decay (33.6%): Emits a beta particle (up to 255 keV) followed by a 788.7 keV gamma-ray.[3][4]
- ^{227}Ac (Actinium-227) and its decay daughters: This is a contaminant present in the lanthanum raw material due to its similar chemical properties, making it difficult to remove during purification.[5][6] The ^{227}Ac decay chain produces a complex spectrum of alpha and beta particles, as well as gamma-rays, contributing a broad background up to ~3 MeV.[1][7]

Q2: My spectrum has several broad peaks in the 1.5 MeV to 3.0 MeV range that are interfering with my high-energy gamma measurements. What are these and how can I remove them?

A2: These broad peaks are the signature of alpha particle contamination from the ^{227}Ac decay chain (specifically isotopes like ^{227}Th , ^{223}Ra , ^{219}Rn , and ^{211}Bi).[1][7] Although the actual alpha particle energies are much higher (5-7.4 MeV), the light output in the scintillator for alpha particles is lower than for gamma-rays of the same energy (a phenomenon known as quenching). This causes the alpha events to appear in the 1.5–3.0 MeV region of a gamma-calibrated spectrum.[8][9]

You can mitigate this alpha background using two primary techniques:

- Pulse Shape Discrimination (PSD): Alpha particles and gamma-rays (which interact via electrons) produce slightly different scintillation pulse shapes.[10] By analyzing the shape of each pulse, you can electronically identify and reject the events caused by alpha particles.[5] This is a very effective method.[5]
- Alpha-Gamma Coincidence Gating: Many of the alpha decays in the ^{227}Ac chain are followed almost instantaneously by a gamma-ray emission. By using a secondary detector (like a HPGe detector) in coincidence with your LaBr_3 detector, you can identify and reject these correlated alpha-gamma events.[7][11]

Q3: What is Pulse Shape Discrimination (PSD) and how do I implement it?

A3: PSD is a signal processing technique that distinguishes between different types of radiation by analyzing the shape of the light pulse they create in the scintillator.[\[12\]](#)[\[13\]](#) For LaI_3 , alpha particles produce slightly faster-rising pulses compared to gamma-ray interactions.

Implementation:

- Hardware: You need a fast digital data acquisition (DAQ) system or a digital pulse processor that can digitize the full waveform from your photomultiplier tube (PMT).
- Software/Firmware: The system analyzes each waveform. A common method is the "charge integration" or "two-gate" method, where the ratio of the charge in the "tail" of the pulse to the total charge is calculated. This ratio will be different for alpha and gamma events, allowing you to set a digital gate to exclude the alpha pulses.[\[10\]](#)[\[14\]](#) Wavelet-based transform methods have also been shown to provide excellent rejection of the alpha background.[\[5\]](#)

Q4: My experiment is extremely sensitive to any background. Besides PSD, what other techniques can I use?

A4: For ultra-low background applications, you can employ coincidence and anti-coincidence techniques.[\[11\]](#)[\[15\]](#)

- Coincidence Gating: This technique is used to selectively measure radiation that emits two or more particles or photons simultaneously (in a cascade).[\[11\]](#)[\[16\]](#) It is highly effective at rejecting random, uncorrelated background events. For rejecting internal background, it can be used to tag specific decay chain events, like the alpha-gamma cascades from ^{227}Ac .[\[7\]](#)
- Anti-Coincidence Gating (Veto): This is a powerful background suppression technique. Your LaI_3 detector is placed inside a larger "veto" detector (often a plastic or liquid scintillator). If an event is registered in both your primary detector and the veto detector simultaneously (e.g., from a cosmic ray muon passing through both), the event is rejected. This is highly effective at reducing background from external cosmic rays.[\[17\]](#)

Quantitative Data: Internal Radioactivity

The level of internal radioactivity can vary between different LaI_3 crystals. The table below summarizes typical activity levels found in the literature for the main intrinsic radioactive

isotopes.

Isotope / Chain	Source	Typical Specific Activity (Bq/cm ³)	Key Emissions	Energy Range Affected (in Gamma Spectrum)
¹³⁸ La	Intrinsic	~1.4 - 1.5	γ-rays, β ⁻ particles, X-rays	789 keV, 1436 keV (and sum peak ~1470 keV)
²²⁷ Ac Chain	Contaminant	~0.01 - 0.05	α particles, β ⁻ particles, γ-rays	Broad background up to ~3 MeV
²²⁷ Th	²²⁷ Ac Daughter	~0.016	α particles, γ-rays	Alpha region (~1.5 - 3.0 MeV)
²²³ Ra	²²⁷ Ac Daughter	~0.013	α particles, γ-rays	Alpha region (~1.5 - 3.0 MeV)
²¹⁹ Rn	²²⁷ Ac Daughter	~0.013	α particles, γ-rays	Alpha region (~1.5 - 3.0 MeV)
²¹¹ Bi	²²⁷ Ac Daughter	~0.014	α particles, β ⁻ particles, γ-rays	Alpha region (~1.5 - 3.0 MeV)
<p>Data compiled from multiple sources, including [9][18]. Activities can vary based on crystal growth and purification processes.</p>				

Experimental Protocols

Protocol 1: Alpha-Gamma Pulse Shape Discrimination (PSD)

Objective: To identify and reject internal alpha background events from the LaI_3 energy spectrum.

Methodology:

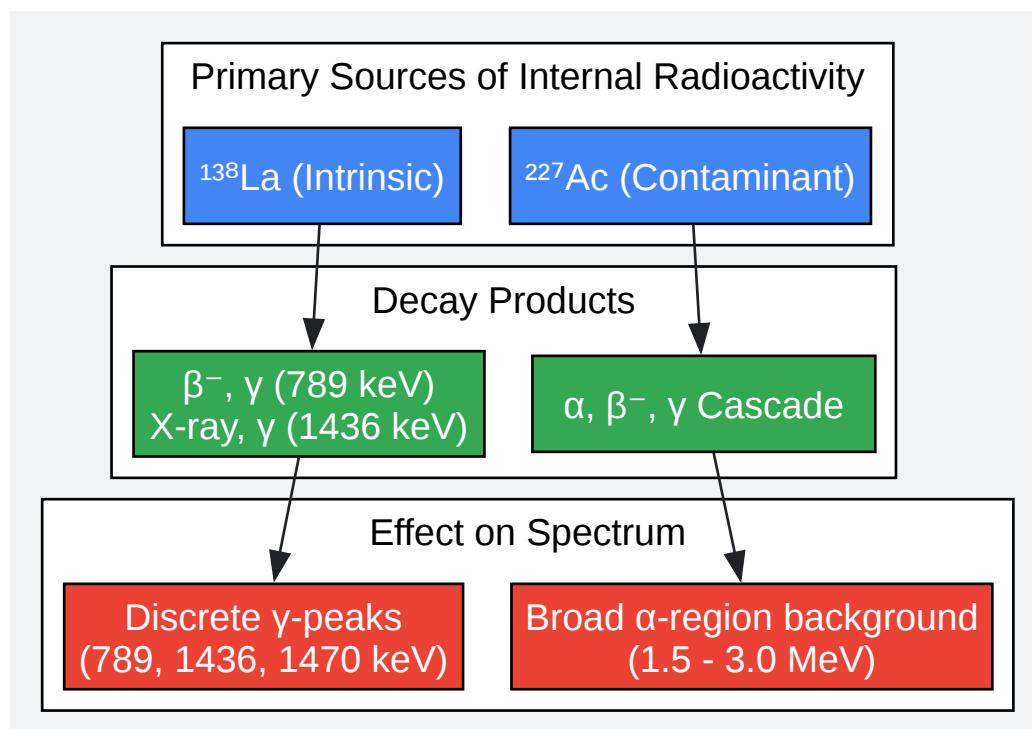
- Setup:
 - Connect the anode output of the PMT coupled to the LaI_3 crystal to a fast waveform digitizer (≥ 250 MHz, 12-bit or higher is recommended).
 - Ensure the digitizer is triggered by the detector pulses.
- Data Acquisition:
 - Acquire a background spectrum for a sufficient duration to accumulate good statistics in the alpha region (typically >1.6 MeV).
 - Save the full waveform for each event.
- Offline Analysis:
 - For each saved waveform, calculate a PSD parameter. A common parameter is the ratio of the charge in the tail of the pulse to the total charge ($Q_{\text{tail}} / Q_{\text{total}}$).
 - Define a "total" integration gate that covers the entire pulse.
 - Define a "tail" integration gate that starts after the pulse peak. The exact timing must be optimized for your specific detector and electronics.
 - Create a 2D histogram of the PSD parameter versus energy.
 - The plot will show two distinct bands: one for gamma-ray events and one for alpha particle events.
 - Define a graphical cut or a software gate on the 2D plot to isolate the gamma-ray events.

- Spectrum Generation:
 - Apply the gate to your dataset.
 - Generate a new energy spectrum using only the events that fall within the gamma-ray gate. This spectrum will have the internal alpha background significantly suppressed.[5]

Protocol 2: Alpha-Gamma Coincidence Suppression

Objective: To identify and reject internal background events from the ^{227}Ac decay chain that produce coincident alpha-gamma emissions.

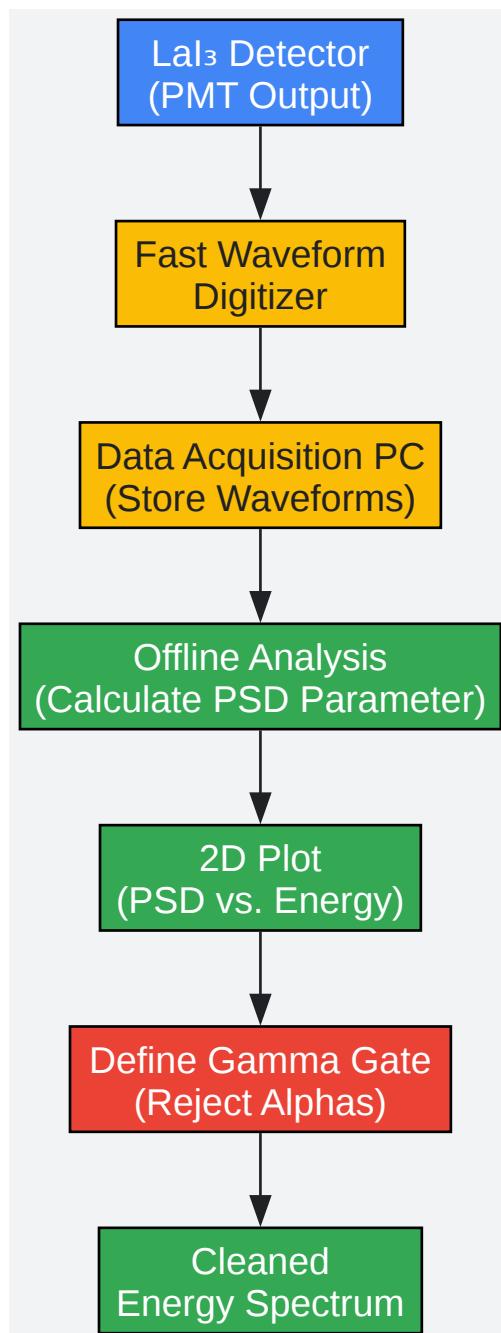
Methodology:


- Setup:
 - Place your LaBr_3 detector in close proximity to a second detector, such as a high-purity germanium (HPGe) or another scintillator.
 - The outputs from both detectors must be fed into a coincidence processing unit or a DAQ system capable of time-stamping events from multiple channels.
- Time Alignment:
 - Using a calibration source that emits coincident gamma-rays (e.g., ^{60}Co), adjust the timing delays for each detector channel so that coincident events arrive at the processor at the same time.
- Data Acquisition:
 - Acquire data in a list mode, recording both the energy and a high-precision timestamp for every event from each detector.
 - Run the experiment in a low-background shield to minimize external coincidences.
- Offline Analysis:
 - Define a short coincidence time window (e.g., 50-200 nanoseconds).

- Scan through the event list. If an event in the LaI₃ detector is followed by an event in the secondary detector within the defined time window, flag it as a coincidence event.
- Specifically, look for events where the LaI₃ detector registers a signal in the alpha energy region (e.g., 1.6 - 3.0 MeV) in coincidence with a gamma-ray in the second detector.

- Spectrum Generation:
 - Generate an energy spectrum from the LaI₃ detector by rejecting all events that were flagged as being in coincidence with an event in the secondary detector. This "anti-coincidence" spectrum will be cleaned of the coincident decay events.[7][9][11]

Visualizations


Origin of Internal Radioactivity



[Click to download full resolution via product page](#)

Caption: Logical flow from the sources of radioactivity to their spectral effects.

Experimental Workflow for PSD

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. researchgate.net [researchgate.net]
- 4. pnnl.gov [pnnl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Separation of Lanthanum and Actinium by Non-Saponification P507 System [jnrc.xml-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [2007.07552] Intrinsic radiation background of LaBr₃(Ce) detector via coincidence measurements and simulations [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. info.ornl.gov [info.ornl.gov]
- 12. pnnl.gov [pnnl.gov]
- 13. Frontiers | Pulse shape discrimination in an organic scintillation phoswich detector using machine learning techniques [frontiersin.org]
- 14. Pulse Shape Discrimination of n/y in Liquid Scintillator at PMT Nonlinear Region Using Artificial Neural Network Technique [mdpi.com]
- 15. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 16. mirion.com [mirion.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Overcoming internal radioactivity in lanthanum iodide detectors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582534#overcoming-internal-radioactivity-in-lanthanum-iodide-detectors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com